molecular formula C12H8Cl3N3OS B12212885 5-chloro-N-(2,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12212885
M. Wt: 348.6 g/mol
InChI Key: OXTVXXJTTLYODW-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine and Methylsulfanyl Groups: Chlorination can be done using reagents like thionyl chloride or phosphorus pentachloride, while the methylsulfanyl group can be introduced using methylthiolating agents.

    Amidation: The carboxylic acid group on the pyrimidine ring can be converted to the carboxamide using reagents like ammonia or amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the dichlorophenyl group.

    N-(2,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom on the pyrimidine ring.

Uniqueness

The presence of both the dichlorophenyl group and the chlorine atom on the pyrimidine ring may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H8Cl3N3OS

Molecular Weight

348.6 g/mol

IUPAC Name

5-chloro-N-(2,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H8Cl3N3OS/c1-20-12-16-5-8(15)10(18-12)11(19)17-9-4-6(13)2-3-7(9)14/h2-5H,1H3,(H,17,19)

InChI Key

OXTVXXJTTLYODW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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